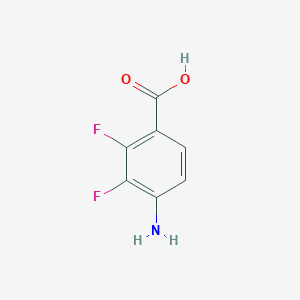

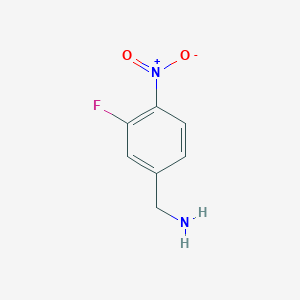

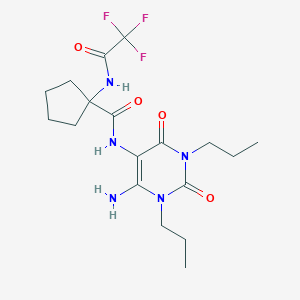

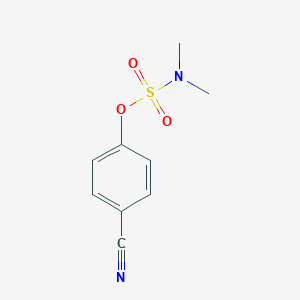

(3-Fluoro-4-nitrophenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Fluoro-4-nitrophenol, a related compound, from 2,4-difluoronitrobenzene involves methoxylation and demethylation. The process includes reactions under specific conditions, such as the use of sodium methoxide and aluminium chloride, leading to a product with 99.5% purity (Zhang Zhi-de, 2011). Similarly, the synthesis of related compounds showcases the versatility and reactivity of fluoro-nitrophenyl derivatives in organic synthesis.

Molecular Structure Analysis

In the study of 2-(2-Fluoro-4-nitroanilinoethyl)benz-aldehyde, the molecular structure exhibited essentially planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge. This highlights the planarity and potential for intramolecular interactions within compounds containing the fluoro-nitrophenyl moiety (W. Clegg et al., 1999).

Chemical Reactions and Properties

The reactivity of fluoro-nitrophenyl derivatives, such as 3-Fluoro-4-nitrophenol, involves multiple steps including diazotization, hydrolysis, and nitration. These reactions underline the compound's utility as an intermediate in complex organic synthesis processes (Lu Zhou, 2008).

Physical Properties Analysis

The studies on Schiff bases derived from 4-nitrocinnamaldehyde, related to (3-Fluoro-4-nitrophenyl)methanamine, reveal insights into their crystal and spectroscopic properties. The Schiff bases exhibited solvatochromism and were used as probes for investigating preferential solvation in solvent mixtures, indicating the significant impact of molecular structure on physical properties (L. G. Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of (3-Fluoro-4-nitrophenyl)methanamine derivatives are influenced by their structural features, such as the presence of fluorine and nitro groups. For instance, the nitrophenyl derivatives of pyrrole 2,5-diamides exhibit anion binding and signal deprotonation through color change, demonstrating the compound's chemical reactivity and potential application in sensing technologies (S. Camiolo et al., 2003).

科学的研究の応用

Synthesis of Retigabine : A study by Wang We (2014) improved the synthesis process of retigabine, a drug used in the treatment of epilepsy. The process involved (3-Fluoro-4-nitrophenyl)methanamine in the synthesis pathway, demonstrating its utility in pharmaceutical manufacturing (Wang We, 2014).

Development of Phosphoramidate Derivatives : Research by Reddy et al. (2015) focused on creating new phosphoramidate derivatives for biological interest. This study utilized (3-Fluoro-4-nitrophenyl)methanamine in the synthesis of amino phosphonates/phosphoramidates, which exhibited significant antimicrobial and antioxidant activities (Reddy et al., 2015).

Spectroscopic and Quantum Mechanics Studies : Ani et al. (2021) synthesized Schiff bases derived from 4-nitrocinnamaldehyde, incorporating (3-Fluoro-4-nitrophenyl)methanamine. These compounds were studied for their structural, electronic, and optical properties, indicating potential applications in material science (Ani et al., 2021).

Synthesis of 3-Fluoro-4-Nitrophenol : Zhang Zhi-de (2011) described the synthesis of 3-Fluoro-4-nitrophenol, a compound derived from (3-Fluoro-4-nitrophenyl)methanamine. This synthesis is significant for its applications in the production of dyes, pigments, and pharmaceuticals (Zhang Zhi-de, 2011).

Synthesis of Poly(keto ether ether amide)s : Research by Sabbaghian et al. (2015) involved creating novel poly(keto ether ether amide)s using a diamine derived from (3-Fluoro-4-nitrophenyl)methanamine. These polymers exhibited high thermal stability and solubility, suggesting their potential use in advanced technological applications (Sabbaghian et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

(3-fluoro-4-nitrophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOJWHIKGYSSGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448058 |

Source

|

| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-nitrophenyl)methanamine | |

CAS RN |

160538-52-3 |

Source

|

| Record name | 3-Fluoro-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160538-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)